molecular formula C15H14O2 B3286389 Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- CAS No. 82572-28-9

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

Cat. No.: B3286389
CAS No.: 82572-28-9
M. Wt: 226.27 g/mol
InChI Key: BQZJOQXSCSZQPS-OAHLLOKOSA-N
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Description

Chemical Identity and Structure The compound "Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-" (CAS 3524-62-7), commonly known as (R)-Benzoin methyl ether, is a chiral derivative of benzoin. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol . Structurally, it features a methoxy (-OCH₃) group replacing the hydroxyl (-OH) group of benzoin at the C2 position (Figure 1). The (2R) configuration denotes the stereochemistry of the methoxy-bearing carbon, critical for its asymmetric reactivity .

Physical Properties
This compound exists as white or pale yellow crystalline solids with a melting point of 49–50°C and a boiling point of 188–189°C at 2.0 kPa . Its density is 1.1278 g/cm³ at 14°C. The methoxy group reduces hydrogen-bonding capacity compared to benzoin, influencing solubility in organic solvents like ether and chloroform .

Applications
Benzoin methyl ether is widely utilized as a photoinitiator in UV-curable resins and coatings due to its ability to generate free radicals under UV light . It also serves as a chiral auxiliary in asymmetric synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methoxy-1,2-diphenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJOQXSCSZQPS-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- typically involves the reaction of benzoin with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzil derivatives.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Benzil derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoin derivatives.

Scientific Research Applications

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the formation of reactive intermediates that propagate the polymerization process.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of related 1,2-diphenylethanone derivatives:

Compound Name CAS RN Molecular Formula Functional Group Key Structural Feature
Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- 3524-62-7 C₁₅H₁₄O₂ Methoxy (-OCH₃) Chiral (R) configuration at C2
(R)-(−)-Benzoin 5928-66-5 C₁₄H₁₂O₂ Hydroxyl (-OH) Chiral (R) configuration at C2
Ethanone, 1,2-diphenyl-, oxime 952-06-7 C₁₄H₁₃NO Oxime (=N-OH) Planar oxime group at C1
2-Methoxy-1,2,2-triphenyl-ethanone 5457-37-4 C₂₁H₁₈O₂ Methoxy (-OCH₃) Additional phenyl group at C1
Benzoin isobutyl ether 22499-12-3 C₁₈H₂₀O₂ Isobutoxy (-OCH₂CH(CH₃)₂) Bulky alkoxy substituent at C2
Physical and Chemical Properties

Melting Points and Reactivity

  • Benzoin methyl ether (2R) has a lower melting point (49–50°C ) than (R)-Benzoin (93–95°C ), attributed to reduced hydrogen bonding from the methoxy group .
  • The oxime derivative (CAS 952-06-7) exhibits a higher melting point (93–95°C ) due to intermolecular hydrogen bonding via the oxime group .
  • The triphenyl analog (CAS 5457-37-4) has a significantly higher molecular weight (302.37 g/mol ) and steric hindrance, reducing solubility in polar solvents .

Stereochemical Impact

  • The (2R) configuration in benzoin methyl ether enables enantioselective applications, contrasting with racemic mixtures of non-chiral analogs like benzoin isobutyl ether .
  • (R)-Benzoin’s hydroxyl group participates in acid-catalyzed condensations (e.g., benzoin condensation), while the methoxy derivative is inert in such reactions .

Biological Activity

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, also known as a methoxy-substituted ketone, has garnered attention in the field of biological research due to its diverse pharmacological properties. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer effects, supported by data tables and relevant case studies.

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- possesses a complex structure characterized by two phenyl rings and a methoxy group. Its molecular formula is C16H16OC_{16}H_{16}O, and it has been studied for its potential therapeutic applications.

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Studies have shown that ethanone derivatives exhibit significant antioxidant activity. For instance, the compound demonstrated effective scavenging activity against free radicals such as superoxide and DPPH (2,2-diphenyl-1-picrylhydrazyl).

Table 1: Antioxidant Activity of Ethanone Derivatives

CompoundIC50 (µg/mL)Method Used
Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-34.5DPPH Assay
Fabronia secunda Extract33.5Superoxide Scavenging Assay

The ethanolic extract of Fabronia secunda, which contains similar compounds, showed comparable IC50 values in scavenging assays .

Antimicrobial Activity

Ethanone derivatives have been evaluated for their antimicrobial properties against various pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Ethanone Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans60

These results suggest that ethanone derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

Research into the anticancer effects of ethanone derivatives indicates promising results in inhibiting cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Evaluation

A study investigated the cytotoxic effects of ethanone on MCF-7 breast cancer and PC3 prostate cancer cell lines. The results revealed that ethanone significantly reduced cell viability in a dose-dependent manner.

Table 3: Cytotoxicity of Ethanone on Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-740
PC345

The observed cytotoxicity highlights the potential of ethanone as an anticancer agent .

The biological activities of ethanone are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Antimicrobial Mechanism : The lipophilic nature of the compound facilitates membrane penetration, disrupting bacterial cell integrity.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways has been observed in treated cancer cells.

Q & A

Basic Research Questions

Q. What are the key physical properties of (2R)-2-methoxy-1,2-diphenylethanone, and how do discrepancies in reported values (e.g., melting point) affect experimental reproducibility?

  • Physical Properties :

  • Melting Point : 67–70°C (lit.) , but conflicting data suggests 49–50°C .
  • Solubility : 66.32 mg/L in water at 25°C .
  • Density : 1.1320 (estimate) .
    • Methodology : Discrepancies in melting points may arise from impurities, polymorphic forms, or measurement conditions. Verify purity via differential scanning calorimetry (DSC) or recrystallization in controlled solvents (e.g., ethanol/water mixtures). Cross-reference with high-performance liquid chromatography (HPLC) to confirm compound integrity .

Q. How can the stereochemical configuration (2R) of this compound be confirmed experimentally?

  • Chiral Analysis :

  • Use polarimetry to measure specific optical rotation and compare with literature values for enantiopure (2R)-isomers (e.g., (−)-Benzoin derivatives ).
  • Employ chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases to resolve enantiomers .
  • Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate diastereomeric complexes .

Q. What synthetic routes are available for preparing (2R)-2-methoxy-1,2-diphenylethanone?

  • Synthesis :

  • Step 1 : Synthesize (R)-Benzoin via asymmetric benzoin condensation using thiamine-derived catalysts .
  • Step 2 : Methylate the hydroxyl group with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone under reflux .
  • Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (methoxy peak at ~55 ppm) .

Advanced Research Questions

Q. How can computational methods predict the photochemical behavior of (2R)-2-methoxy-1,2-diphenylethanone?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model excited-state dynamics and bond cleavage mechanisms relevant to photoinitiator applications .
  • Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .
  • Analyze bond dissociation energies (BDEs) of the methoxy group to assess stability under UV irradiation .

Q. What strategies resolve contradictions in toxicity data for structurally related benzoin derivatives?

  • Approach :

  • Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to evaluate mutagenicity and cell viability .
  • Compare results with structurally analogous compounds (e.g., Benzoin Ethyl Ether) to identify structure-activity relationships (SARs) .
  • Use high-resolution mass spectrometry (HRMS) to detect trace impurities that may contribute to toxicity .

Q. How does the methoxy group influence the compound’s enantioselective interactions in chiral environments?

  • Experimental Design :

  • Study host-guest complexes with β-cyclodextrin via isothermal titration calorimetry (ITC) to measure binding affinities .
  • Perform molecular docking simulations (e.g., AutoDock Vina) to visualize steric and electronic interactions between the methoxy group and chiral cavities .
  • Compare kinetic resolution rates in asymmetric catalysis (e.g., lipase-mediated reactions) with non-methoxy analogs .

Q. What are the challenges in scaling up enantiopure synthesis while maintaining stereochemical integrity?

  • Solutions :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization during methylation .
  • Implement continuous-flow reactors with immobilized catalysts for reproducible, large-scale asymmetric synthesis .
  • Monitor enantiomeric excess (ee) in real-time using inline polarimetry or Raman spectroscopy .

Data Contradiction Analysis

Q. Why are there conflicting reports on the melting point, and how should researchers address this?

  • Root Cause : Variability may stem from differing crystal forms (polymorphism) or residual solvents.
  • Resolution :

  • Characterize thermal behavior via thermogravimetric analysis (TGA) and hot-stage microscopy .
  • Recrystallize from multiple solvents (e.g., methanol, toluene) to isolate stable polymorphs and report conditions explicitly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-
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Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

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